molecular formula C17H26N2O B248310 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide

3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide

Cat. No. B248310
M. Wt: 274.4 g/mol
InChI Key: CBARPLBGFMDFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community in recent years. It is a synthetic molecule that belongs to the class of piperidine derivatives and has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in bacteria. This leads to the disruption of bacterial cell wall synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide has been shown to exhibit low toxicity in various animal models. It has been shown to have no significant effects on body weight, food intake, or organ weight. This makes it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide in lab experiments is its relatively simple synthesis method. It can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide is its limited solubility in water. This can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for the research on 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide. One potential direction is the further development of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide as a potential antibiotic. This could involve the optimization of its antibacterial activity and the development of more effective delivery methods.
Another potential direction is the development of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide as a potential corrosion inhibitor. This could involve the optimization of its corrosion inhibition properties and the development of more effective application methods.
In addition, further research could be conducted to better understand the mechanism of action of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide. This could lead to the development of new and more effective therapeutic agents based on 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide.

Synthesis Methods

The synthesis of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide involves the reaction of p-toluidine with 3,5-dimethylpiperidin-1-ylcarbonyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide. The synthesis of 3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics.
3-(3,5-Dimethyl-piperidin-1-yl)-N-p-tolyl-propionamide has also been studied for its potential use as a corrosion inhibitor. It has been shown to effectively inhibit the corrosion of mild steel in acidic environments. This makes it a potential candidate for the development of new corrosion inhibitors.

properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-4-6-16(7-5-13)18-17(20)8-9-19-11-14(2)10-15(3)12-19/h4-7,14-15H,8-12H2,1-3H3,(H,18,20)

InChI Key

CBARPLBGFMDFLQ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)C)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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